VX.

Description

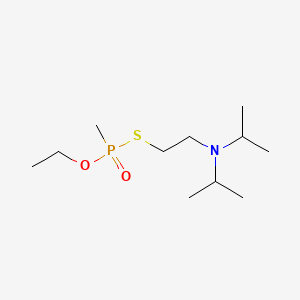

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent.

VX nerve agent is a organic thiophosphate that is the ethyl ester of S-{2-[di(propan-2-yl)amino]ethyl} O hydrogen methylphosphonothioate. A toxic nerve agent used in chemical warfare. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a neurotoxin. It is an organic thiophosphate and a tertiary amino compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

50782-69-9 |

|---|---|

Molecular Formula |

C11H26NO2PS |

Molecular Weight |

267.37 g/mol |

IUPAC Name |

N-[2-[ethoxy(methyl)phosphoryl]sulfanylethyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C11H26NO2PS/c1-7-14-15(6,13)16-9-8-12(10(2)3)11(4)5/h10-11H,7-9H2,1-6H3 |

InChI Key |

JJIUCEJQJXNMHV-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

Canonical SMILES |

CCOP(=O)(C)SCCN(C(C)C)C(C)C |

boiling_point |

568 °F at 760 mm Hg decomposes (EPA, 1998) 298 °C |

Color/Form |

Amber-colored liquid Liquid Colorless to straw colored liquid, similar in appearance to motor oil |

density |

1.0083 at 77 °F (EPA, 1998) 1.0083 g/mL at 25 °C |

flash_point |

318.2 °F (EPA, 1998) |

melting_point |

Freezing point below -60° F (EPA, 1998) Below -51 °C |

Other CAS No. |

50782-69-9 65167-63-7 65167-64-8 |

physical_description |

Phosphonothioic acid, methyl-, s-(2-(bis(1-methylethyl)amino)ethyl) o-ethyl ester is an odorless liquid, with an amber color. Used as a quick-acting military chemical nerve agent. Clear, amber-colored, oily liquid. |

solubility |

In water, 30 g/L at 25 °C Dissolves well in organic solvents |

Synonyms |

agent VX EDIM ethyl ((2-(bis(propan-2-yl)amino)ethyl)sulfanyl)(methyl)phosphinate methylphosphonothioate methylphosphonothioic acid S-(2-(bis(1-methylethyl)amino)ethyl) O-ethyl ester O-ethyl S-(2-diisopropylaminoethyl)methylphosphonothioate S-(2-diisopropylaminoethyl)ethylmethylphosphonothioate S-2-diisopropylaminoethyl methyl phosphonothiolate VX |

vapor_density |

9.2 (EPA, 1998) (Relative to Air) 9.2 (Air = 1) |

vapor_pressure |

0.0007 mm Hg at 77 °F (EPA, 1998) 8.78X10-4 mm Hg at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX)

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate, commonly known as VX, is a highly toxic organophosphorus compound and a potent chemical warfare agent.[1][2] Its production and stockpiling are outlawed by the Chemical Weapons Convention of 1993.[1] All information provided is from publicly available sources and is intended for defensive and educational purposes, such as the development of medical countermeasures and detection technologies. This guide does not contain any information on the synthesis or weaponization of this compound.

Core Properties

VX is a synthetic organophosphorus compound, specifically a thiophosphonate, developed for military use.[1] In its pure form, it is an odorless, tasteless, and oily liquid with an amber-like color.[1][3] Due to its extremely low volatility, it persists in the environment, posing a significant long-term contamination risk.[1]

Physicochemical and Toxicological Data

The following tables summarize the key quantitative properties of VX.

Table 1: Physicochemical Properties of VX

| Property | Value | Source |

| IUPAC Name | S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate | [1] |

| Chemical Formula | C₁₁H₂₆NO₂PS | [1][3] |

| Molar Mass | 267.37 g·mol⁻¹ | [1] |

| Appearance | Amber-colored, oily liquid | [1][3] |

| Odor | Odorless | [1] |

| Density | 1.0083 g/cm³ at 20-25°C | [1][4] |

| Melting Point | -51 °C (-60 °F) | [1] |

| Boiling Point | 298 °C (568 °F) | [1][3] |

| Vapor Pressure | 0.09 Pa at 25°C | [1] |

| Water Solubility | Slightly soluble | [3][4] |

| Log P (Octanol-water partition coefficient) | 2.047 | [1] |

| Flash Point | 159 °C (318 °F) | [3] |

Table 2: Toxicological Data for VX (Human, 70 kg male)

| Parameter | Value | Route of Exposure | Source |

| Median Lethal Dose (LD₅₀) | 5-10 mg | Dermal (Skin) | [1] |

| Time to Effect (Vapor) | Seconds to minutes | Inhalation | [3] |

| Time to Effect (Liquid) | Minutes to hours | Dermal (Skin) | [3] |

| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.001 mg/kg | Intravenous | [4] |

| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.0023 mg/kg | Oral | [4] |

| RBC-AChE₅₀ (Dose for 50% inhibition) | 0.029 - 0.034 mg/kg | Dermal (Liquid) | [4] |

Mechanism of Action: Acetylcholinesterase Inhibition

VX exerts its extreme toxicity by acting as a potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][5] AChE is critical for the proper functioning of the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1]

The inhibition of AChE by VX leads to an accumulation of acetylcholine at cholinergic synapses.[1][6] This results in the continuous stimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis characterized by a range of symptoms, from excessive secretions and muscle twitching to convulsions, paralysis, and ultimately, death by respiratory failure.[1][7][8]

VX forms a covalent bond with the serine residue in the active site of AChE, a process known as phosphorylation.[1][9] This bond is highly stable. Over time, the phosphorylated enzyme can undergo a process called "aging," where it loses an alkoxyl group, rendering the inhibition irreversible by currently available antidotes.[1] Compared to other nerve agents like soman, VX undergoes this aging process relatively slowly, which provides a wider therapeutic window for the administration of reactivating antidotes.[1]

Medical Countermeasures and Treatment

Prompt administration of antidotes is critical for survival after VX exposure.[10] The standard treatment regimen involves a combination of drugs that target different aspects of the poisoning.

-

Atropine: An anticholinergic agent that acts as an antagonist at muscarinic acetylcholine receptors.[1][7] It blocks the effects of excess acetylcholine, helping to reduce symptoms like excessive secretions and bronchoconstriction.[1][10]

-

Pralidoxime (2-PAM): An oxime that functions as an AChE reactivator.[1][11] It works by cleaving the covalent bond between VX and the enzyme's active site, thereby restoring its function.[11] The effectiveness of oximes is time-dependent and must be administered before the "aging" process renders the enzyme-inhibitor complex permanently resistant to reactivation.[1]

-

Diazepam: A benzodiazepine used to control convulsions and seizures, which are common symptoms of severe nerve agent poisoning.[1][6]

Experimental Protocols and Methodologies

The characterization and detection of VX and the study of its toxicological effects involve various analytical and biochemical techniques. The following are brief overviews of methodologies cited in the literature.

Acetylcholinesterase Inhibition Assay (Ellman's Assay)

This spectrophotometric method is widely used to measure AChE activity and to determine the inhibition rate constants of inhibitors like VX.[5]

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.

-

Methodology Outline:

-

A solution containing a known concentration of purified AChE is prepared in a phosphate buffer (e.g., pH 8.0).[5]

-

The enzyme is incubated with the inhibitor (VX) for a specific period.

-

The substrate (acetylthiocholine) and DTNB are added to the solution.

-

The rate of color change is monitored using a spectrophotometer, which is proportional to the AChE activity.

-

By comparing the activity of the inhibited enzyme to a control, the degree of inhibition can be calculated.[5]

-

Analytical Detection and Decontamination Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for the unambiguous identification of VX and its degradation products in various matrices.

-

Principle: These techniques separate compounds and provide detailed structural information, allowing for precise identification.

-

Methodology Outline (for Decontamination Studies):

-

A sample contaminated with VX is treated with a decontamination solution (e.g., aqueous sodium hydroxide or N,N-dichlorobenzylamine).[12][13]

-

The reaction mixture is sampled over time.

-

Samples are prepared and analyzed using techniques like ³¹P NMR to monitor the disappearance of the VX signal and the appearance of signals from its less toxic hydrolysis products, such as ethyl methylphosphonic acid.[12][13]

-

Ion chromatography can also be employed to monitor the levels of specific hydrolysis products in wastewater effluents.[14]

-

Decontamination

Due to its persistence, effective decontamination is crucial after a VX release. Decontamination strategies involve chemical neutralization to convert VX into less toxic compounds.[12]

-

Chemical Methods: Strong nucleophiles and oxidizers are effective.

-

Hydrolysis: Reaction with concentrated aqueous sodium hydroxide results in the cleavage of P-O or P-S ester bonds, though the reactions can be slow and may produce other toxic byproducts.[12]

-

Hydroperoxidolysis: Reaction with the hydroperoxide anion leads to a more rapid and exclusive cleavage of the P-S bond.[12]

-

Reactive Solutions: Formulations like the Reactive Skin Decontamination Lotion (RSDL) are used for personnel decontamination.[15]

-

-

Physical Removal: For exposed individuals, immediate removal of contaminated clothing and washing the skin with soap and water or a bleach solution is critical to minimize absorption.[1][6]

References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. VX: Nerve Agent | NIOSH | CDC [cdc.gov]

- 4. Health Risk Assessment for The Nerve Agent VX - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Nerve agent - Wikipedia [en.wikipedia.org]

- 8. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 9. The inhibition, reactivation and mechanism of VX-, sarin-, fluoro-VX and fluoro-sarin surrogates following their interaction with HuAChE and HuBuChE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mirasafety.com [mirasafety.com]

- 11. Russian VX: inhibition and reactivation of acetylcholinesterase compared with VX agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. globalbiodefense.com [globalbiodefense.com]

Technical Whitepaper: The Chemical Structure and Chirality of VX Nerve Agent

Introduction

VX is an organophosphorus compound, specifically a thiophosphonate, and is one of the most toxic and persistent nerve agents ever synthesized.[1] Developed in the 1950s, it belongs to the V-series of nerve agents.[1][2] Its extreme toxicity stems from its ability to irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a catastrophic failure of the nervous system.[2][3] This document provides a detailed technical overview of the chemical structure of VX, with a particular focus on its chirality—a critical feature that significantly influences its biological activity.

Chemical Structure and Identification

The chemical identity of VX is defined by its specific arrangement of atoms around a central phosphorus core.

-

Preferred IUPAC Name: S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate[1]

The structure features a phosphonate group with methyl and ethoxy substituents, and a thioester linkage to a diisopropylaminoethyl group.

Caption: Chemical structure of VX with the chiral phosphorus center indicated by an asterisk (*).

Physicochemical Properties

VX is a persistent, non-volatile agent. Its physical properties make it a significant threat in terms of environmental contamination and dermal exposure.[1] It is an odorless and tasteless liquid with an amber-like color.[1][5]

| Property | Value | Reference |

| Molar Mass | 267.37 g/mol | [1][4] |

| Appearance | Amber-colored, oily liquid | [1][5] |

| Density | 1.0083 g/cm³ (at 25 °C) | [1][4] |

| Melting Point | -51 °C (-60 °F) | [1][4] |

| Boiling Point | 298-300 °C (568-572 °F) | [1][4] |

| Vapor Pressure | 0.09 Pa (at 25 °C) | [1] |

| Octanol-Water Partition Coeff. (log P) | 2.047 | [1] |

Chirality and Stereoisomerism

A critical aspect of VX's molecular structure is its chirality. The phosphorus atom is a stereocenter, as it is bonded to four different substituents: a methyl group, an ethoxy group, a thioato group, and a double-bonded oxygen. This gives rise to two distinct enantiomers.[1]

-

SP-(-)-VX

-

RP-(+)-VX

The standard transester synthesis process produces a racemic mixture, meaning it contains equal amounts of both enantiomers.[1] However, the biological activity of these enantiomers is not equal. The SP-(-)-VX enantiomer is a significantly more potent inhibitor of acetylcholinesterase and is therefore more toxic than the RP-(+)-VX enantiomer.[3][6]

Caption: Relationship between VX enantiomers and their differential toxicity.

Enantiomer-Specific Toxicity

The difference in toxicity between the enantiomers is substantial, as demonstrated by median lethal dose (LD50) studies.

| Compound | Administration Route | Species | LD50 (µg/kg) | Reference |

| SP-(-)-VX | Subcutaneous (s.c.) | Rat | 8.8 | [6] |

| Racemic VX | Subcutaneous (s.c.) | Rat | 13.1 | [6] |

| RP-(+)-VX | Subcutaneous (s.c.) | Rat | 56.1 | [6] |

| VX (unspecified) | Intravenous (i.v.) | Rat | 7 | [7] |

Mechanism of Action: Acetylcholinesterase Inhibition

The toxicity of VX is a direct result of its interaction with acetylcholinesterase (AChE), an enzyme crucial for terminating nerve impulses at cholinergic synapses. AChE hydrolyzes the neurotransmitter acetylcholine (ACh). VX acts as an irreversible inhibitor by phosphonylating a serine residue in the active site of AChE.[3] This inactivation leads to an accumulation of ACh in the synapse, causing continuous stimulation of muscarinic and nicotinic receptors and resulting in a cholinergic crisis.[3]

Caption: Mechanism of VX toxicity via irreversible inhibition of acetylcholinesterase (AChE).

Experimental Protocols

Disclaimer: The synthesis of chemical warfare agents such as VX is prohibited by the Chemical Weapons Convention and is subject to strict international regulations. This section provides a high-level overview for academic and research purposes only and is not intended to be a practical guide for synthesis.

Synthesis Overview: The Transester Process

VX is produced via a multistep method known as the transester process. This process yields a racemic mixture of the two enantiomers.[1]

Caption: High-level workflow for the synthesis of racemic VX via the transester process.

Process Steps:

-

Methylation: Phosphorus trichloride is methylated to produce methyl phosphonous dichloride.[1]

-

Diester Formation: The resulting material is reacted with ethanol to form a diester.[1]

-

Transesterification: The diester is transesterified with N,N-diisopropylaminoethanol to produce the immediate precursor, QL.[1]

-

Sulfurization: QL is reacted with elemental sulfur to form the final VX product.[1]

Analytical Protocol: Enantiomeric Separation and Quantification

The analysis and quantification of VX enantiomers are critical for toxicological studies and verification purposes. Published methods utilize chiral chromatography coupled with mass spectrometry.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

-

Chiral Column: A Chiralpak AGP column (150 mm x 2.1 mm, 5 µm) has been cited as effective for the separation of VX enantiomers.[8]

-

Detection: Electrospray Ionization (ESI) in positive ion mode is typically used for the detection of VX and its related compounds.

-

Quantification: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying the separated enantiomers in complex biological matrices, such as whole blood.[8][9]

Note: Detailed parameters such as mobile phase composition, flow rates, gradient elution programs, and specific MS/MS transition settings are highly instrument-dependent and are not fully detailed in the reviewed public literature.

References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. Nerve agent - Wikipedia [en.wikipedia.org]

- 3. Counteracting Poisoning with Chemical Warfare Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. VX: Nerve Agent | NIOSH | CDC [cdc.gov]

- 6. Chemical, Physical, and Toxicological Properties of V-Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VX (nerve agent). Медицинский портал Vrachi.name [en.vrachi.name]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Toxicokinetics of VX Nerve Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicokinetics of the organophosphorus nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) in biological systems. The document details the absorption, distribution, metabolism, and excretion (ADME) of VX, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.

Introduction

VX is one of the most toxic chemical warfare agents known, exerting its primary effect through the irreversible inhibition of acetylcholinesterase (AChE).[1] Its low volatility and high persistence in the environment make it a significant threat, primarily through dermal contact and inhalation.[1] Understanding the toxicokinetics of VX is critical for the development of effective medical countermeasures and decontamination strategies. This guide synthesizes current knowledge on the journey of VX through biological systems, from initial exposure to its ultimate fate.

Absorption

VX can enter the body through multiple routes, with dermal absorption and inhalation being the most significant in exposure scenarios.

-

Dermal Absorption: Due to its lipophilic nature and low volatility, VX is readily absorbed through the skin.[1] The absorption rate can be influenced by the presence of solvents or water on the skin. Studies have shown that the permeability of guinea pig skin to undiluted VX is approximately 7-fold greater than human skin, while pig skin shows no significant difference in permeability compared to human skin, making it a suitable animal model for dermal absorption studies.

-

Inhalation: Inhalation of VX aerosols or vapors provides a rapid route of absorption through the respiratory epithelium, leading to a faster onset of systemic toxicity compared to dermal exposure.

-

Ocular and Oral Absorption: The eyes are also a rapid absorption route. While ingestion is a less common route of exposure, VX can be absorbed through the gastrointestinal tract if ingested.

Distribution

Following absorption, VX is rapidly distributed throughout the body via the systemic circulation. Its lipophilicity facilitates its passage across cell membranes and the blood-brain barrier. The volume of distribution (Vd) is a key parameter indicating the extent of tissue distribution. While specific Vd values for VX are not extensively reported in the literature, its chemical properties suggest a wide distribution into various tissues, including the central nervous system (CNS).

Metabolism

The biotransformation of VX occurs primarily in the liver and blood. Metabolism proceeds through several pathways, including hydrolysis and oxidation, and results in the formation of both less toxic and, in one significant case, a still highly toxic product.

-

Hydrolysis: VX undergoes hydrolysis at both the P-S and P-O bonds.

-

Cleavage of the P-S bond is the dominant pathway and leads to the formation of ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol (DESH). EMPA is a key biomarker used to confirm VX exposure.[1]

-

Cleavage of the P-O bond results in the formation of the highly toxic metabolite EA-2192, which is nearly as toxic as VX itself.[1]

-

-

Oxidative Metabolism: While less characterized, cytochrome P450 enzymes are thought to play a role in the metabolism of VX.

The persistence of VX in the body is notably longer than that of G-series nerve agents like sarin, which has significant implications for the duration of treatment required following exposure.

Excretion

The metabolites of VX, being more water-soluble than the parent compound, are primarily excreted from the body through the urine. The detection of EMPA in urine is a reliable method for the retrospective confirmation of VX exposure.

Quantitative Toxicokinetic Data

The following tables summarize available quantitative data on the toxicokinetics of VX from various studies. A lack of comprehensive, directly comparable data across multiple species for all parameters is a current limitation in the field.

| Parameter | Species | Route of Administration | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | ||||

| Human (70 kg, est.) | Percutaneous (liquid) | 5 - 10 mg | [1] | |

| Rabbit | Percutaneous | 0.02 mg/kg | ||

| Pig | Percutaneous | 0.12 mg/kg | ||

| Guinea Pig | Percutaneous | 0.077 mg/kg | ||

| Hairless Guinea Pig | Intravenous | 12.1 µg/kg | ||

| Rat | Subcutaneous | 13.1 µg/kg | ||

| Bioavailability | ||||

| Hairless Guinea Pig | Percutaneous | 2.5% | ||

| Half-life in Water (t½) | ||||

| (pH 7, 25°C) | - | 400 - 1000 hours |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of VX toxicokinetics.

In Vivo Toxicokinetic Study in Guinea Pigs

This protocol outlines a typical procedure for determining the toxicokinetic profile of VX following intravenous administration.

-

Animal Model: Male hairless guinea pigs (300-350 g) are used. Animals are surgically implanted with jugular vein catheters for blood sampling.

-

Dosing: A solution of VX in saline is administered as a single intravenous bolus via the catheter. The dose is typically a fraction of the predetermined LD₅₀.

-

Blood Sampling: Serial blood samples (e.g., 0.1 mL) are collected from the jugular vein catheter at predetermined time points (e.g., 2, 5, 10, 20, 40, 60, 120, 240, and 360 minutes) post-administration.

-

Sample Preparation: Blood samples are immediately centrifuged to separate plasma. An internal standard is added to the plasma, followed by protein precipitation with acetonitrile. The supernatant is then extracted.

-

Analysis: The concentration of VX in the plasma extracts is determined using a validated gas chromatography-mass spectrometry (GC-MS) method.

-

Data Analysis: Plasma concentration-time data are used to calculate toxicokinetic parameters such as elimination half-life (t½), clearance (CL), and volume of distribution (Vd) using appropriate software.

In Vitro Skin Absorption Study

This protocol describes a method for measuring the percutaneous absorption of VX using a Franz diffusion cell.

-

Skin Preparation: Full-thickness skin is excised from the abdominal region of a suitable animal model (e.g., domestic pig) and mounted in a Franz diffusion cell, separating the donor and receptor chambers.

-

Dosing: A known amount of VX, either neat or in a vehicle, is applied to the epidermal surface of the skin in the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer) and maintained at a constant temperature (32°C). The fluid is continuously stirred.

-

Sampling: Aliquots of the receptor fluid are collected at regular intervals and replaced with fresh fluid.

-

Analysis: The concentration of VX in the collected receptor fluid samples is quantified using an appropriate analytical method such as GC-MS.

-

Data Analysis: The cumulative amount of VX that has permeated the skin over time is plotted, and the steady-state flux (Jss) and permeability coefficient (Kp) are calculated.

Quantitative Analysis of VX in Blood by GC-MS

This protocol details a method for the quantification of VX in blood samples.

-

Sample Preparation and Extraction:

-

To a 1 mL plasma sample, add an internal standard (e.g., a deuterated analog of VX).

-

Perform a liquid-liquid extraction by adding 3 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and isopropanol).

-

Vortex the mixture for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 30°C/min to 300°C, hold for 5 minutes.

-

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for VX and the internal standard.

-

-

Quantification: A calibration curve is generated by analyzing standards of known VX concentrations. The concentration of VX in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms of Toxicity

Acetylcholinesterase Inhibition

The primary mechanism of VX toxicity is the irreversible inhibition of acetylcholinesterase (AChE) in both the central and peripheral nervous systems.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. This overstimulation manifests as a cholinergic crisis, characterized by a range of symptoms from salivation and muscle fasciculations to convulsions, respiratory failure, and death.

Non-Cholinergic Mechanisms: Disruption of the Tricarboxylic Acid (TCA) Cycle

Recent research has uncovered that VX has significant toxic effects beyond AChE inhibition. One of the most critical non-cholinergic mechanisms is the disruption of cellular energy metabolism through the inhibition of key enzymes in the tricarboxylic acid (TCA) cycle.

Specifically, VX has been shown to directly inhibit isocitrate dehydrogenase 2 (IDH2) , a crucial enzyme located in the mitochondria. IDH2 catalyzes the conversion of isocitrate to α-ketoglutarate, a rate-limiting step in the TCA cycle. Inhibition of IDH2 leads to a cascade of detrimental cellular events:

-

Disruption of the TCA Cycle: The blockade of the TCA cycle impairs the cell's ability to produce ATP through oxidative phosphorylation.

-

Increased Oxidative Stress: The dysfunction of the mitochondrial respiratory chain can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress.

-

Induction of Apoptosis: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis).

Conclusion

The toxicokinetics of VX are complex, characterized by rapid absorption through multiple routes, wide distribution, and persistent action due to slow metabolism and irreversible enzyme inhibition. While the inhibition of acetylcholinesterase remains the primary mechanism of toxicity, emerging evidence of non-cholinergic effects, such as the disruption of mitochondrial energy metabolism, highlights the multifaceted nature of VX poisoning. A thorough understanding of these processes is paramount for the development of novel and more effective therapeutic interventions. Further research is needed to generate more comprehensive quantitative toxicokinetic data across different species and to fully elucidate the downstream consequences of VX's non-cholinergic effects.

References

An In-depth Technical Guide on the Physical and Chemical Properties of VX Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of the organophosphate compound VX. The information is intended for a technical audience in research and development and is presented in a structured format to facilitate understanding and further investigation into the characteristics of this substance.

Physical Properties of VX Liquid

VX is a synthetic organophosphorus compound, appearing as an amber-colored, oily liquid under standard conditions.[1] It is both odorless and tasteless.[1] Due to its low volatility, VX is highly persistent in the environment where it is dispersed.[1]

The quantitative physical properties of VX liquid are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Conditions |

| Molecular Weight | 267.37 | g/mol | |

| Boiling Point | 298 | °C | |

| Melting Point | -51 | °C | |

| Density | 1.0083 | g/cm³ | at 25°C |

| Vapor Pressure | 0.0007 | mmHg | at 25°C |

| Vapor Density | 9.2 | (air = 1) | |

| Solubility in Water | Approximately 3 | g/100 mL | at 25°C |

| Octanol-Water Partition Coefficient (log Kow) | 2.047 |

Chemical Properties of VX Liquid

VX is a thiophosphonate and is chiral at its phosphorus atom.[1] Its chemical reactivity is largely dictated by the phosphorus-sulfur (P-S) and phosphorus-oxygen (P-O) bonds.

Hydrolysis and Decomposition

Like other organophosphorus nerve agents, VX can be neutralized through reactions with strong nucleophiles.[1] The hydrolysis of VX in an aqueous solution is a critical aspect of its chemistry, influencing its environmental persistence and decontamination.

The reaction of VX with concentrated aqueous sodium hydroxide results in two competing solvolysis reactions: cleavage of either the P-O or P-S esters.[1] While the cleavage of the P-S bond is the predominant pathway, the product of the P-O bond cleavage, EA-2192, is also a toxic phosphonic thioester.[1] Both of these reactions proceed slowly.[1] In contrast, reaction with the hydroperoxide anion leads to the exclusive and more rapid cleavage of the P-S bond.[1]

Under neutral conditions (pH 7) and at 25°C, VX has a reported half-life in water ranging from 400 to 1000 hours.[2] Its stability increases under acidic conditions.[2]

Decontamination

Effective decontamination of VX involves chemical neutralization. The use of a Reactive Skin Decontamination Lotion (RSDL) has been shown to be a viable countermeasure to mitigate the effects of exposure.[2] The timing of decontamination is crucial; even with decontamination, additional medical treatment may be necessary depending on the exposure time and dose.[2]

Experimental Protocols

The following sections outline detailed methodologies for determining key physical and chemical properties of VX liquid. These protocols are based on established international standards, with necessary adaptations for handling a highly toxic substance. All work with VX must be conducted in a specialized laboratory with appropriate engineering controls, personal protective equipment, and safety protocols in place.

Determination of Density

The density of VX liquid can be determined using the procedures outlined in OECD Guideline 109: Density of Liquids and Solids .[1][3][4][5][6]

Method: Oscillating densitometer.

Principle: A U-shaped tube is vibrated at its characteristic frequency. This frequency changes when the tube is filled with the test substance. The density of the substance is calculated from this change in frequency.

Procedure:

-

Calibration: Calibrate the instrument with two certified reference standards of known density that bracket the expected density of VX.

-

Sample Preparation: Ensure the VX sample is free of bubbles and at a constant, known temperature (e.g., 25°C).

-

Measurement: Introduce the VX sample into the oscillating tube. Allow the temperature to stabilize.

-

Reading: Record the oscillation period or frequency once a stable reading is achieved. The instrument's software will typically calculate the density directly.

-

Cleaning: Thoroughly decontaminate the instrument according to established laboratory procedures for handling chemical warfare agents.

Determination of Vapor Pressure

The vapor pressure of VX can be measured using methods suitable for low-volatility compounds, such as the Knudsen Effusion Method or the Static Method .

Method: Knudsen Effusion Method.

Principle: The rate of effusion of a substance's vapor from a Knudsen cell (a container with a small orifice) under vacuum is measured. The vapor pressure is then calculated from this rate.

Procedure:

-

Sample Loading: Place a small, accurately weighed amount of VX into the Knudsen cell.

-

Equilibration: Place the cell in a thermostatically controlled chamber under high vacuum and allow it to reach thermal equilibrium at the desired temperature.

-

Measurement: Measure the mass loss of the cell over a specific period. This can be done by continuous monitoring with a microbalance or by weighing the cell before and after the experiment.

-

Calculation: Use the Hertz-Knudsen equation to calculate the vapor pressure based on the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of VX.

Determination of Octanol-Water Partition Coefficient (log Kow)

The octanol-water partition coefficient, a measure of a substance's lipophilicity, can be determined using OECD Guideline 107 (Shake Flask Method) or OECD Guideline 117 (HPLC Method) .[7] For organophosphorus compounds, a gas chromatography-based method is also highly effective.[8][9]

Method: Shake Flask Method (adapted for high toxicity).

Principle: A solution of the test substance in a two-phase system of n-octanol and water is established. After partitioning of the substance between the two phases, the concentration in each phase is determined, and the partition coefficient is calculated.

Procedure:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of VX in n-octanol.

-

Partitioning: In a sealed container, combine a known volume of the VX stock solution with a known volume of the water phase. Shake the container gently for a prolonged period to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the container to ensure complete separation of the octanol and water phases.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of VX using a suitable analytical method, such as gas chromatography with a phosphorus-specific detector.

-

Calculation: Calculate the partition coefficient (Kow) as the ratio of the concentration of VX in the n-octanol phase to its concentration in the water phase. The logarithm of this value is log Kow.

Biological Activity and Mechanism of Action

The primary mechanism of VX's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[1][10] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, VX leads to an accumulation of ACh, causing continuous stimulation of muscarinic and nicotinic receptors.[1] This overstimulation results in a cholinergic crisis, characterized by a range of symptoms including glandular secretions, muscle fasciculations, convulsions, and ultimately, respiratory paralysis leading to death.[10]

Signaling Pathway of Acetylcholinesterase Inhibition by VX

The following diagram illustrates the molecular interactions involved in the inhibition of acetylcholinesterase by VX.

Caption: Molecular mechanism of acetylcholinesterase inhibition by VX.

Experimental Workflow for Screening Acetylcholinesterase Inhibitors

The development of antidotes and treatments for VX exposure often involves high-throughput screening (HTS) to identify potential acetylcholinesterase reactivators or compounds that can mitigate the downstream effects of AChE inhibition. The following diagram outlines a typical experimental workflow for such a screening process.

Caption: A generalized workflow for high-throughput screening of potential acetylcholinesterase inhibitors.

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. Acetylcholinesterase - Wikipedia [en.wikipedia.org]

- 3. laboratuar.com [laboratuar.com]

- 4. files.chemicalwatch.com [files.chemicalwatch.com]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 7. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. tandfonline.com [tandfonline.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. What is the general reaction mechanism of acetylcholinesterase? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to the Environmental Persistence and Degradation of VX

Introduction

O-ethyl S-(2-[diisopropylamino]ethyl) methylphosphonothioate, commonly known as VX, is an organophosphorus chemical warfare agent classified as a nerve agent.[1][2] Developed in the United Kingdom in the early 1950s, VX is one of the most toxic and rapidly acting chemical warfare agents ever synthesized.[3][4] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to a cholinergic crisis and, ultimately, death by asphyxiation.[2][5][6] A defining characteristic of VX is its high environmental persistence, which, combined with its extreme toxicity, makes it a significant long-term threat in contaminated areas.[1][3][6]

This technical guide provides a comprehensive overview of the environmental persistence and degradation of VX, intended for researchers, scientists, and drug development professionals. It consolidates quantitative data on its stability in various matrices, details its complex degradation pathways, and outlines key experimental methodologies used in its study.

Physicochemical Properties and Environmental Persistence

The environmental persistence of VX is a direct consequence of its physicochemical properties. It is a clear, amber-colored, oily liquid that is odorless and tasteless.[3][5][6] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₆NO₂PS | [7] |

| Molar Mass | 267.37 g/mol | [6] |

| Appearance | Amber-colored, oily liquid | [6] |

| Density | 1.008 g/mL at 20°C | [7] |

| Boiling Point | 298 °C (568 °F) | [6][7] |

| Melting Point | -51 °C (-60 °F) | [6] |

| Vapor Pressure | 0.09 Pa at 25°C | [6] |

| Aqueous Solubility | Slightly soluble | [7] |

VX's extremely low vapor pressure gives it a low volatility, comparable to light motor oil, which is the primary reason for its high persistence in the environment.[3][5][6] Unlike non-persistent agents like sarin, VX can remain a liquid contact hazard for extended periods, from days to weeks under average weather conditions and potentially for months in very cold climates.[1][3][5][8] Factors such as high temperature, humidity, and wind can decrease its persistence.[5]

The persistence of VX varies significantly depending on the environmental matrix with which it comes into contact. The following tables summarize key quantitative data on its stability and evaporation from different surfaces.

Table 1: Half-life of VX in Various Environmental Matrices

| Matrix | Condition | Half-life (t₁/₂) | Reference |

| Sand | Room Temperature | ~6 days | [9] |

| Soil | Room Temperature | ~8 days | [9] |

| Concrete (w/c=0.50) | Room Temperature | ~3 days | [9] |

| Crushed Concrete | Room Temperature | 2.2 hours | [10] |

| Water | 25°C, Neutral pH | ~350 days | [11] |

| KF/Al₂O₃ Sorbent | Solvent-free | 0.1 - 6.3 hours | [12] |

Table 2: Evaporation Rates of VX from Common Surfaces

| Surface | Temperature | Evaporation Rate (µ g/min ) | Reference |

| Sand | Room Temperature | 0.12 | [9] |

| Sand | 35°C | 0.44 | [9] |

| Soil | Room Temperature | 0.088 | [9] |

| Soil | 35°C | 0.12 | [9] |

| Concrete (w/c=0.50) | Room Temperature | 0.16 | [9] |

| Concrete (w/c=0.50) | 35°C | 0.67 | [9] |

Degradation Pathways

VX degrades through both abiotic and biotic pathways. The specific pathway and rate are highly dependent on environmental conditions, particularly pH and the presence of catalytic surfaces or microorganisms.

Hydrolysis is the principal abiotic degradation mechanism for VX.[13] The reaction involves the nucleophilic attack on the phosphorus atom and can proceed via two competing pathways: cleavage of the P-S bond or cleavage of the P-O bond.[6][14]

-

P-S Bond Cleavage: This pathway is favored under neutral pH conditions and results in the formation of ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol (DESH).[14] EMPA is considered a non-toxic product.[12][15]

-

P-O Bond Cleavage: This pathway becomes significant under alkaline conditions and produces S-(2-(diisopropylamino)ethyl) methylphosphonothioic acid, known as EA-2192.[6][13][14] EA-2192 is a major concern because it is nearly as toxic as VX itself and is more stable and water-soluble, posing a persistent threat.[16][17] Under strong alkaline hydrolysis, VX yields approximately 87% EMPA and 13% EA-2192.[14]

Both EMPA and EA-2192 can further degrade to methylphosphonic acid (MPA), the ultimate and stable hydrolysis product.[9][17][18]

Surface-Catalyzed Degradation: The degradation of VX can be significantly accelerated by various surfaces. Alkaline materials like concrete are particularly effective at degrading VX due to their basic catalytic sites.[10][19] Studies have shown that the half-life of VX on concrete can be a matter of hours, compared to days or weeks on more inert surfaces.[9][10] Other materials, including alumina-supported fluoride reagents and certain metal oxides, also show catalytic activity, rapidly hydrolyzing VX to its less toxic products.[12][13]

Photodegradation: While hydrolysis is the dominant pathway, photodegradation via exposure to ultraviolet (UV) light can also contribute to the breakdown of VX, augmenting the overall rate of degradation.[13][20]

Enzymatic Degradation: Certain enzymes, particularly phosphotriesterases (PTEs), are capable of hydrolyzing VX.[21][22] While wild-type PTE has low efficiency against VX, directed evolution and protein engineering have produced mutant enzymes with dramatically improved catalytic activity—up to a 230-fold improvement relative to the wild-type enzyme.[21] These engineered enzymes represent a promising avenue for developing effective decontamination solutions.[23]

Phytoremediation: Studies have demonstrated that plants, such as white mustard (Sinapis alba), can absorb VX from contaminated soil.[18] Once absorbed, the plants metabolize VX, hydrolyzing it first to EMPA and subsequently to MPA, effectively detoxifying the agent. This suggests a potential role for phytoremediation in cleaning up VX-contaminated sites.[18]

Experimental Methodologies

Studying the persistence and degradation of a highly toxic substance like VX requires specialized and robust analytical protocols. Methodologies often focus on safely handling the agent, extracting it from complex environmental matrices, and quantifying the parent compound and its degradation products over time.

This protocol is adapted from studies investigating the degradation kinetics of VX directly on surfaces like concrete.[10]

-

Sample Preparation: Small coupons of the surface material (e.g., crushed concrete) are prepared.

-

VX Application: A sub-monolayer quantity of VX is applied to the surface of the coupons, often dissolved in a volatile solvent like methylene chloride to ensure even distribution. The solvent is allowed to evaporate completely.

-

Incubation: The contaminated coupons are stored under controlled temperature and humidity conditions.

-

Temporal Analysis: At specific time intervals, a coupon is removed and placed into the analysis chamber of an Ion Trap Secondary Ion Mass Spectrometer (IT-SIMS).

-

Direct Interrogation: The surface is interrogated directly by the IT-SIMS. This technique uses a primary ion beam to desorb and ionize molecules from the surface, which are then analyzed by the mass spectrometer. It allows for the direct measurement of the relative abundance of the protonated VX molecule ([VX+H]⁺) and its key degradation products.

-

Kinetic Analysis: By plotting the decay of the VX signal over time, pseudo-first-order degradation rate constants and the half-life of the agent on the surface can be calculated.

This protocol is based on methods developed for extracting and quantifying VX from complex soil matrices.[24]

-

Sample Collection: A known mass of soil contaminated with VX is collected.

-

Buffering and Extraction: The soil sample is suspended in a buffer solution (e.g., Tris buffer at pH 9) to optimize the extraction of intact VX while minimizing base-catalyzed hydrolysis during the procedure.[24] The aqueous slurry is then extracted with an organic solvent mixture, such as hexane/dichloromethane, to partition the VX into the organic phase.

-

Phase Separation: The mixture is centrifuged to separate the soil solids, aqueous phase, and organic phase. The organic layer containing the VX is carefully collected.

-

Analysis: The organic extract is analyzed using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

-

GC-MS: Provides separation and identification of volatile and semi-volatile compounds. Flame photometric detection is also a sensitive method for phosphorus-containing compounds like VX.[24]

-

LC-MS: Ideal for analyzing the non-volatile, polar degradation products like EMPA, MPA, and EA-2192.

-

-

Quantification: The concentration of VX and its degradation products is determined by comparing the results to calibration curves generated from known standards.

Mechanism of Action: Acetylcholinesterase Inhibition

For context in drug development and toxicology, understanding the mechanism of action is crucial. VX exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) at cholinergic synapses in the nervous system.

-

Normal Function: AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.

-

VX Inhibition: VX covalently binds to the serine residue in the active site of AChE, a process called phosphorylation. This bond is extremely stable.[2]

-

"Aging": Over time, the VX-AChE complex undergoes a dealkylation reaction known as "aging."[6] This process makes the bond permanent and resistant to reactivation by standard antidotes like oximes. VX undergoes this aging process more slowly than G-series agents like soman.[6]

-

Toxic Effect: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous and uncontrolled stimulation of muscarinic and nicotinic receptors. This causes a wide range of symptoms, including convulsions, paralysis of the respiratory muscles, and ultimately, death.[6]

The nerve agent VX is characterized by its extreme toxicity and significant environmental persistence, driven by its low volatility. Its degradation is a complex process influenced by factors such as pH, temperature, and the composition of the contaminated matrix. While hydrolysis is the primary degradation pathway, the reaction can yield both non-toxic products (EMPA) and a highly toxic, persistent byproduct (EA-2192), particularly under alkaline conditions. Surface-catalyzed reactions and biotic processes can significantly accelerate its breakdown. A thorough understanding of these persistence and degradation dynamics, supported by robust analytical methodologies, is essential for developing effective strategies for decontamination, remediation, and medical countermeasures.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. Toxic chemical weapons of assassination and warfare: nerve agents VX and sarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.ct.gov [portal.ct.gov]

- 4. VX | Gas, Nerve Agent, & Uses | Britannica [britannica.com]

- 5. garrardcountyky.gov [garrardcountyky.gov]

- 6. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 7. VX: Nerve Agent | NIOSH | CDC [cdc.gov]

- 8. Nerve agent - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Guidelines for Organophosphorus Nerve Agents - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. osti.gov [osti.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. nrt.org [nrt.org]

- 17. The sources, fate, and toxicity of chemical warfare agent degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence of VX nerve agent use from contaminated white mustard plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. VX fate on common matrices: evaporation versus degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Degradation of VX surrogate profenofos on surfaces via in situ photo-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Enzymatic Neutralization of the Chemical Warfare Agent VX: Evolution of Phosphotriesterase for Phosphorothiolate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Enzymatic neutralization of the chemical warfare agent VX: evolution of phosphotriesterase for phosphorothiolate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Enzymatic Decontamination of G-Type, V-Type and Novichok Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Extraction of nerve agent VX from soils - PubMed [pubmed.ncbi.nlm.nih.gov]

Inhalation Versus Dermal Toxicity of VX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the inhalation and dermal toxicity of the nerve agent VX. The information is intended for researchers, scientists, and drug development professionals working on countermeasures and therapeutics.

Introduction

VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) is one of the most toxic chemical warfare agents ever synthesized.[1] It is a potent, irreversible inhibitor of the enzyme acetylcholinesterase (AChE), leading to a rapid accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses. This accumulation results in a cholinergic crisis characterized by a range of symptoms, ultimately leading to respiratory failure and death.[2] Due to its low volatility, VX poses a significant and persistent threat through both dermal contact and inhalation of aerosolized particles.[1][3] Understanding the distinct toxicological profiles of these two primary routes of exposure is critical for the development of effective protective measures and medical interventions.

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity data for VX via inhalation and dermal routes of exposure across various animal species.

Table 1: Inhalation Toxicity of VX (LCt50)

| Animal Species | LCt50 (mg·min/m³) | Exposure Duration | Remarks | Reference(s) |

| Human (estimated) | <15 | 2-10 min | Assumes minute volume of 15 liters | [4] |

| Goat | 9.2 | 10 min | - | [4][5] |

| Rat | 67 | 12 min | Nose-only exposure | [6] |

| Rat | 632.2 | 10 min | Intratracheal aerosol delivery | [7][8] |

| Mouse | 4 | 10 min | Whole-body exposure | [4] |

| Mouse | 11.5 | Not specified | - | [4] |

| Mouse | 13.6 | 10 min | Head-only exposure | [4] |

| Mouse | 72 | 12 min | Nose-only exposure | [6] |

| Guinea Pig | 30 | 12 min | Nose-only exposure | [6] |

| Rabbit | 28 - 814 | Not specified | Varies with clothing and wind speed | [4] |

LCt50 (Lethal Concentration 50): The product of the concentration of a substance in the air and the exposure time that is lethal to 50% of a test population.

Table 2: Dermal Toxicity of VX (LD50)

| Animal Species | LD50 (mg/kg) | Remarks | Reference(s) |

| Human (estimated) | ~0.07 (for a 70 kg man) | Calculated from animal data | [1] |

| Rabbit | 0.02 | Clipped skin | [4] |

| Pig | 0.12 | - | [4] |

| Guinea Pig | 0.077 | - | [4] |

| Rat | 13.1 (racemic VX) | Subcutaneous injection | [9] |

| Rat | 8.8 (SP-(-)-VX) | Subcutaneous injection | [9] |

| Rat | 56.1 (RP-(+)-VX) | Subcutaneous injection | [9] |

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of a test population.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of VX toxicity is the irreversible inhibition of acetylcholinesterase (AChE). The following signaling pathway illustrates this process.

Caption: Acetylcholinesterase Inhibition by VX.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the determination of VX toxicity.

Inhalation Toxicity Testing (Adapted from studies on anesthetized rats)

This protocol describes a method for determining the LCt50 of aerosolized VX in a controlled laboratory setting.

Experimental Workflow: Inhalation Toxicity

Caption: Experimental Workflow for Inhalation Toxicity Testing.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (240-270 g) are commonly used.[8]

-

Anesthesia: Animals are anesthetized intramuscularly with a combination of ketamine and xylazine.[8]

-

Intubation: Following anesthesia, rats are intubated with a glass endotracheal tube.[8]

-

Exposure System: A closed-circuit nebulizer system capable of delivering a particle size of less than 2.0 µm is used. The system is housed within a glove box to ensure containment.[8]

-

Ventilation: A small animal ventilator is set to a specific volume and respiratory rate (e.g., 2.5 mL and 60-80 breaths/min).[8]

-

Agent Delivery: VX is nebulized and delivered at a range of concentrations for a fixed duration (e.g., 10 minutes).[7][8]

-

Observation: Lethality is observed during the exposure period and for a set time post-exposure (e.g., up to 24 hours). Survivors are euthanized at the end of the observation period.[8]

-

Data Analysis: LCt50 values are calculated from the mortality data using statistical methods such as probit analysis.[7][8]

Dermal Toxicity Testing (Based on OECD Guideline 402)

This protocol outlines a standardized method for assessing the acute dermal toxicity of a substance like VX.

Experimental Workflow: Dermal Toxicity

Caption: Experimental Workflow for Dermal Toxicity Testing.

Methodology:

-

Animal Model: Young adult rats of a single sex (typically female) are recommended.

-

Animal Preparation: Animals are acclimatized to laboratory conditions for at least 5 days. Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk (at least 10% of the body surface area).

-

Dose Groups: Several groups of animals are used, each receiving a different dose level of the test substance.

-

Application: The test substance (VX) is applied uniformly over the shaved area.

-

Dressing: The application site is covered with a porous gauze dressing and non-irritating tape to hold the substance in contact with the skin for a 24-hour exposure period.

-

Observation: After the 24-hour exposure, the dressing is removed. The animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded periodically.

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.

-

Data Analysis: The LD50 is calculated from the number of animals that died at each dose level.

Conclusion

This technical guide provides a comparative analysis of the inhalation and dermal toxicity of VX, supported by quantitative data and detailed experimental protocols. The data clearly indicates that VX is extremely toxic via both routes of exposure. The low volatility of VX makes dermal contact a particularly significant threat, while aerosolized VX presents a potent inhalation hazard. The provided experimental workflows and signaling pathway diagram offer a clear visual representation of the key processes involved in VX toxicity assessment and its mechanism of action. This information is intended to be a valuable resource for the scientific community engaged in developing effective countermeasures against this lethal nerve agent.

References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Nerve Agents (GA, GB, GD, VX) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. Review of Acute Human-Toxicity Estimates for VX - Review of Acute Human-Toxicity Estimates for Selected Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. Inhalation Toxicity of Aerosolized Nerve Agents. 1. VX Revisited. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Determination of LCt(50)s in anesthetized rats exposed to aerosolized nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Lethal Dose (LD50) of VX in Different Animal Models

This technical guide provides a comprehensive overview of the lethal dose (LD50) of the nerve agent VX in various animal models. The information is intended for researchers, scientists, and drug development professionals working in the field of toxicology and chemical defense. This document summarizes quantitative toxicity data, outlines experimental methodologies based on established guidelines, and visualizes key biological pathways and experimental workflows.

Introduction to VX

VX is an organophosphate compound and one of the most potent nerve agents ever synthesized. It primarily exerts its toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in a cholinergic crisis characterized by sustained muscle contractions, glandular secretions, and ultimately, respiratory failure and death. Due to its low volatility, VX poses a significant threat through percutaneous (skin) exposure, in addition to inhalation and ingestion routes. Understanding its lethal dose across different species is critical for developing effective medical countermeasures.

Quantitative Toxicity Data

The lethal dose of VX varies significantly depending on the animal model, route of administration, and the specific experimental conditions. The following tables summarize the available LD50 (median lethal dose) and LCt50 (median lethal concentration and time) values for VX.

Table 1: Percutaneous and Subcutaneous LD50 of VX in Various Animal Models

| Animal Model | Route of Administration | LD50 (µg/kg) | Source(s) |

| Rabbit (clipped) | Percutaneous | 20 | [1] |

| Pig | Percutaneous | 120 | [1] |

| Guinea Pig | Percutaneous | 77 | [1] |

| Rat (albino) | Subcutaneous | 13.1 | [2] |

| Rat (albino, S P -(-)-VX isomer) | Subcutaneous | 8.8 | [2] |

| Rat (albino, R P -(+)-VX isomer) | Subcutaneous | 56.1 | [2] |

| Mouse (wild type) | Subcutaneous | 24 | [2] |

| Mouse (Ache +/-) | Subcutaneous | 17 | [2] |

| Mouse (Ache -/-) | Subcutaneous | 10-12 | [2] |

| Guinea Pig | Subcutaneous | 42 | [3] |

Table 2: Inhalation LCt50 of VX in Various Animal Models

| Animal Model | Exposure Type | LCt50 (mg·min/m³) | Source(s) |

| Mouse | Whole-body (10 min) | 4 | [1] |

| Mouse | Head-only (10 min) | 13.6 | [1] |

| Mouse | Nose-only (10 min, vapor) | 71 | [4] |

| Mouse | Nose-only (12 min, aerosol) | 72 | [4] |

| Rat | 1 min exposure | 17 | [1] |

| Rat | 5 min exposure | 8 | [1] |

| Rat | 10 min exposure | 9 | [1] |

| Rat | Nose-only (12 min, aerosol) | 67 | [4] |

| Guinea Pig | Whole-body (10 min) | 29 | [4] |

| Guinea Pig | Nose-only (12 min, aerosol) | 30 | [4] |

| Goat | - | 9.2 | [1] |

| Rabbit (clothed, depilated, 8-mph wind) | Percutaneous Vapor | 35 | [1] |

| Rabbit (unclothed, 8-mph wind) | Percutaneous Vapor | 8.3 | [1] |

Table 3: Intravenous LD50 of VX in Various Animal Models

| Animal Model | LD50 (µg/kg) | Source(s) |

| Rat | 7 | [5] |

| Guinea Pig (haired) | 7.0 | [6] |

| Guinea Pig (haired) | 5.4 | [6] |

| Guinea Pig (hairless) | 12.1 | [6][7] |

| Mouse (O-analog of VX) | 204,000 | [2] |

| Rabbit (O-analog of VX) | 164,000 | [2] |

Experimental Protocols for LD50 Determination

The determination of the lethal dose of a highly toxic substance like VX is conducted under strict safety protocols and in accordance with established guidelines for ethical animal research. The methodologies are based on principles outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).

General Principles (Based on OECD Guidelines):

-

Animal Selection: Healthy, young adult animals of a specific strain are used. The weight variation among animals in a study is kept to a minimum. Equal numbers of males and females are typically used.

-

Housing and Acclimation: Animals are housed in controlled environments with regulated temperature, humidity, and light cycles. They are allowed an acclimation period to the laboratory conditions before the study begins.

-

Dose Formulation: VX is appropriately diluted in a suitable vehicle to allow for accurate administration of the desired doses.

-

Dose Administration: The test substance is administered via the specified route (e.g., percutaneous, inhalation, intravenous, subcutaneous). For dermal studies, the substance is applied to a clipped area of the skin. For inhalation studies, animals are placed in exposure chambers.

-

Observation Period: Following administration, animals are observed for signs of toxicity and mortality over a specified period, typically up to 14 days.

-

Data Analysis: The LD50 value is calculated using appropriate statistical methods, such as probit analysis.

Specific Methodological Considerations:

-

Percutaneous Toxicity (Based on OECD 402): A defined area of the animal's skin is clipped free of fur. The VX solution is applied evenly to the skin, and the site may be covered with a porous gauze dressing. Animals are observed for clinical signs of toxicity, including localized sweating, muscle fasciculations, and systemic effects.

-

Inhalation Toxicity (Based on OECD 403): Animals are exposed to an aerosol or vapor of VX in a whole-body or nose-only inhalation chamber. The concentration of VX in the chamber and the duration of exposure are carefully controlled. Respiratory and other clinical signs are monitored during and after exposure.

-

Intravenous Toxicity: The VX solution is administered directly into a vein, typically in the tail vein for rodents or a marginal ear vein in rabbits. This method provides rapid systemic distribution.

-

Subcutaneous Toxicity: The VX solution is injected into the loose skin on the back of the animal.

A generalized workflow for these toxicity studies is depicted below.

References

- 1. Good laboratory practice - Wikipedia [en.wikipedia.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Going GLP: Conducting Toxicology Studies in Compliance with Good Laboratory Practices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 6. oecd.org [oecd.org]

- 7. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of VX in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX is an extremely toxic organophosphate nerve agent. Its persistence in the environment necessitates robust and sensitive analytical methods for its detection in various matrices to ensure public safety and inform remediation efforts. This document provides detailed application notes and protocols for the extraction and quantification of VX in environmental samples, primarily focusing on soil and water. The methodologies described leverage widely used analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Quantitative Performance of Analytical Methods for VX Detection

The following table summarizes the quantitative performance data for various analytical methods used for the detection of VX in environmental samples. This allows for a direct comparison of the capabilities of different techniques and sample preparation methods.

| Analytical Method | Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |

| GC-MS | Agricultural Soil | Tris Buffer (pH 9) Extraction, Hexane/Dichloromethane LLE | < 10 µg/g | Not Reported | ~60 | [1] |

| GC-MS | Agricultural Soil | Solid-Phase Microextraction (SPME) of degradation product | 1.0 µg/g (of VX) | Not Reported | Not Applicable | [2] |

| LC-MS/MS | Drinking Water | Immunomagnetic Separation | 0.3 ng/g (for DON) | 1 ng/g (for DON) | >80 | [3] |

| LC-MS/MS | Drinking Water | Not specified | 14 ppb (for VX) | Not Reported | Not Reported |

Note: Data for DON (Deoxynivalenol), another analyte, is included to provide context on the capabilities of LC-MS/MS for trace analysis in complex matrices as direct VX LOQ/LOD in water was not consistently reported in the initial search results.

Experimental Protocols

Protocol 1: Extraction of VX from Soil Samples for GC-MS Analysis

This protocol is based on the method described by Montauban et al. for the extraction of intact VX from soil.[1]

Materials:

-

Soil sample

-

Tris buffer (pH 9)

-

Hexane

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

GC vials

Procedure:

-

Weigh 5 g of the soil sample into a 50 mL centrifuge tube.

-

Add 5 mL of Tris buffer (pH 9) to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil particles from the aqueous phase.

-

Carefully collect the supernatant (aqueous extract) and transfer it to a clean centrifuge tube.

-

To the aqueous extract, add 10 mL of a hexane/dichloromethane mixture (85:15 v/v).

-

Vortex the tube for 2 minutes to perform the liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully collect the upper organic layer and transfer it to a clean tube.

-

Repeat the liquid-liquid extraction (steps 6-9) two more times, combining the organic extracts.

-

Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of VX from Water Samples for LC-MS/MS Analysis

This is a general protocol for SPE that can be adapted for VX in water, based on common practices for extracting organic compounds from aqueous matrices.

Materials:

-

Water sample

-

SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

-

Methanol (for conditioning)

-

Deionized water (for equilibration)

-

Elution solvent (e.g., methanol with 5% ammonium hydroxide)

-

SPE vacuum manifold

-

Collection vials

-

Nitrogen evaporator

Procedure:

-

Conditioning: Pass 5 mL of methanol through the SPE cartridge using the vacuum manifold. Do not allow the cartridge to go dry.

-

Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

-

Loading: Load 100 mL of the water sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

-

Drying: Dry the cartridge by applying vacuum for 10-15 minutes.

-

Elution: Elute the retained VX from the cartridge with 5 mL of the elution solvent into a collection vial.

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Instrumental Analysis

GC-MS Parameters for VX Analysis

These are typical starting parameters for the analysis of VX. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 60 °C, hold for 1 minRamp 1: 15 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Scan Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific ions for VX and its fragments should be chosen based on standard analysis. |

LC-MS/MS Parameters for VX Analysis

These are typical starting parameters for the analysis of VX. Optimization will be necessary for the specific instrument and analytical column.

| Parameter | Setting |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Precursor and product ions for VX must be determined by direct infusion of a standard. |

Visualizations

References

Application Note: Analysis of Nerve Agent VX using Gas Chromatography-Mass Spectrometry

Abstract

This application note provides a detailed protocol for the sensitive and selective analysis of the chemical warfare agent O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodologies are intended for researchers, scientists, and drug development professionals involved in the detection and quantification of VX in various matrices, including environmental and biological samples. This document outlines procedures for sample preparation, instrumental analysis, and data interpretation, supported by quantitative data and a visual representation of the analytical workflow.

Introduction

VX is an extremely toxic organophosphorus nerve agent that poses a significant threat due to its persistence and high toxicity.[1] Accurate and reliable analytical methods are crucial for the verification of chemical weapons conventions, forensic investigations, and the development of medical countermeasures. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the unequivocal identification and quantification of VX and its metabolites.[1][2] This method offers high separation efficiency, sensitivity, and specificity.[3] This application note details a generalized yet comprehensive approach to VX analysis by GC-MS, drawing from established protocols.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract VX from the matrix, remove interferences, and concentrate the analyte.

a) Liquid-Liquid Extraction (LLE) for Water and Biological Fluids (Plasma/Serum):

-

To a 1 mL aliquot of the aqueous sample (e.g., water, plasma), add a suitable internal standard.

-

Add 2 mL of an organic solvent. A common choice is a mixture of 10% 2-propanol in hexane.[4]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean vial.

-

The extract can be concentrated if necessary by gentle evaporation under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

b) Solid Phase Extraction (SPE) for Cleaner Extracts:

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the VX from the cartridge with a suitable organic solvent, such as dichloromethane or acetone.

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute in a solvent compatible with the GC-MS system.

c) Extraction from Soil and Wipes:

Based on EPA protocols, microscale extraction is employed.[5]

-

For soil samples, a known weight (e.g., 1-2 g) is mixed with a suitable extraction solvent.

-

For wipes, the wipe is immersed in the extraction solvent.

-

The mixture is agitated (e.g., sonication or vortexing) to ensure efficient extraction.

-

The extract is separated from the solid matrix by centrifugation or filtration.[6][7]

-

The extract may require a concentration step using nitrogen evaporation to achieve the desired detection limits.[5]

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for VX analysis. These may require optimization based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890 GC or equivalent |